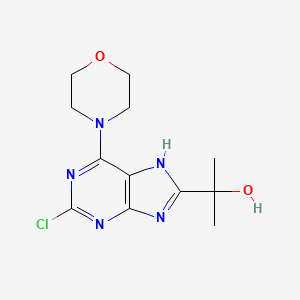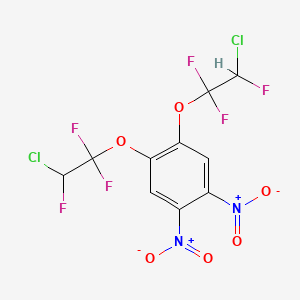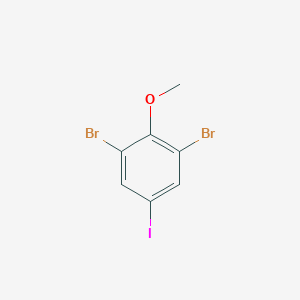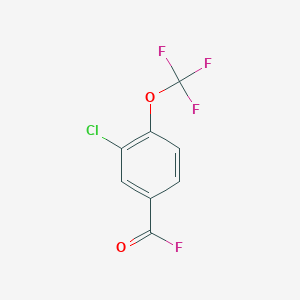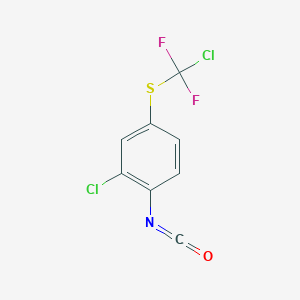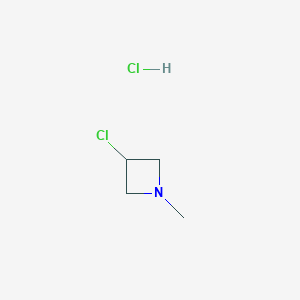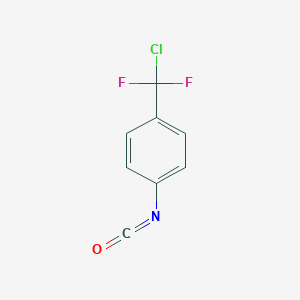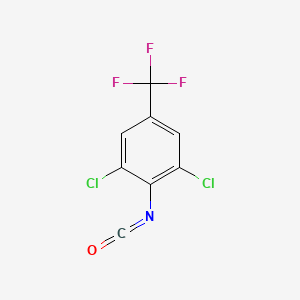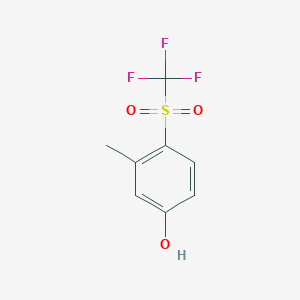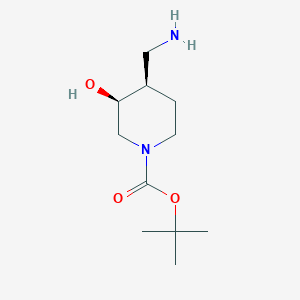
2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid, 95%
Vue d'ensemble
Description
2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (2M4TPB), also known as 2-methoxy-4-trifluoromethylbenzoic acid, is an organic acid with a molecular formula of C9H7F3O2. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of 254°C. It is soluble in water and polar organic solvents, such as methanol, ethanol, and acetone. 2M4TPB has a variety of uses in scientific research applications, including as a reagent in the synthesis of organic molecules and as a catalyst in chemical reactions.
Applications De Recherche Scientifique
2M4TPB has a variety of uses in scientific research. It is commonly used as a reagent in the synthesis of organic molecules, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in chemical reactions, as a ligand in coordination chemistry, and as a building block in materials science. Additionally, 2M4TPB is used in the synthesis of fluorinated molecules, such as fluorinated polymers and fluorinated surfactants.
Mécanisme D'action
2M4TPB acts as a Lewis acid, meaning that it can donate electrons to form a covalent bond with a Lewis base. It is also a nucleophile, meaning that it can attack electrophilic species, such as alkyl halides and electrophilic aromatic compounds. Additionally, 2M4TPB can act as a catalyst in organic reactions, such as the Diels-Alder reaction and the Friedel-Crafts reaction.
Effets Biochimiques Et Physiologiques
2M4TPB has not been tested for its effects on biochemical and physiological processes. Therefore, there is no information available regarding its potential effects on these processes.
Avantages Et Limitations Des Expériences En Laboratoire
2M4TPB is a highly reactive compound, making it suitable for use in a variety of laboratory experiments. It is also relatively stable, making it suitable for use in long-term experiments. However, it is also highly toxic and should be handled with caution.
Orientations Futures
In the future, 2M4TPB could be used to synthesize a variety of fluorinated molecules, including fluorinated polymers, surfactants, and pharmaceuticals. Additionally, it could be used to synthesize novel materials, such as nanomaterials and biomaterials. Furthermore, it could be used in the synthesis of organic molecules with useful biological activities, such as anti-cancer agents and anti-inflammatory agents. Finally, it could be used in the development of new catalysts for chemical reactions.
Propriétés
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRSPVDHYAKAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625892 | |
| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1237070-10-8 | |
| Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



